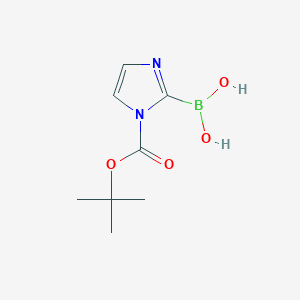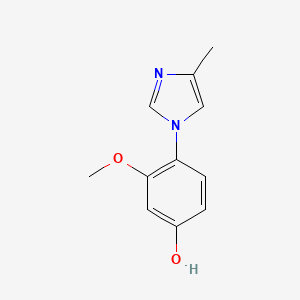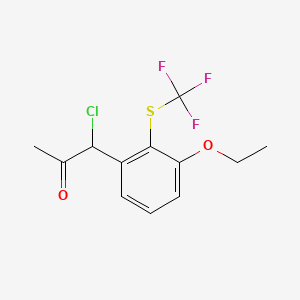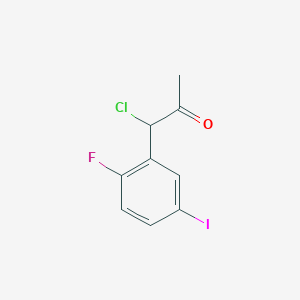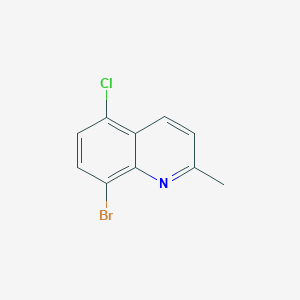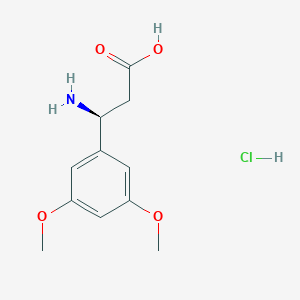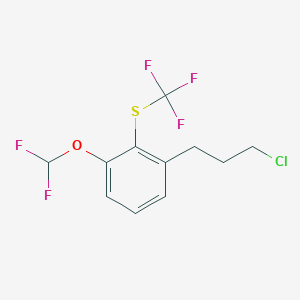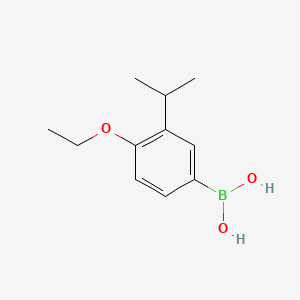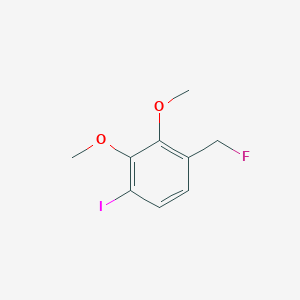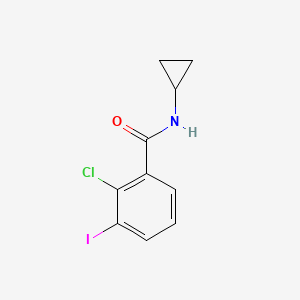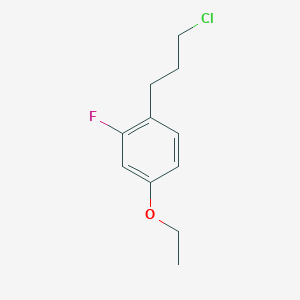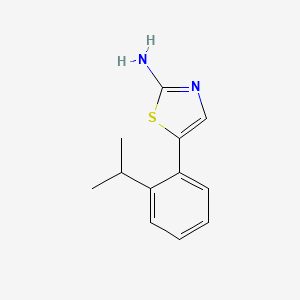
5-(2-Isopropylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Isopropylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(2-Isopropylphenyl)thiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylphenylamine with α-bromoacetophenone in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells . For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-(2-Isopropylphenyl)thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.
Compared to these compounds, this compound may exhibit different biological activities or improved efficacy in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-(2-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-5-3-4-6-10(9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
LVFMODOBNCQABI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


